molecular formula C5H10BrNO B13709285 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide

Cat. No.: B13709285
M. Wt: 180.04 g/mol
InChI Key: IVJIWPXEZUIMJU-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is a heterocyclic compound containing a nitrogen atom within its bicyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It is often used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One common method utilizes Ru (II) catalysis to achieve this transformation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, alternative catalytic systems and greener solvents may be explored to improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide has been extensively studied for its applications in various fields:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but contains additional methyl groups, which can influence its reactivity and biological activity.

    3-Azabicyclo[3.1.0]hexane: Lacks the hydroxyl group present in 3-Azabicyclo[31

Uniqueness

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions. This makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-ol;hydrobromide

InChI

InChI=1S/C5H9NO.BrH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H

InChI Key

IVJIWPXEZUIMJU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2O)CN1.Br

Origin of Product

United States

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